molecular formula C12H10N2O3 B8593942 N'-(2-furylmethylene)salicylohydrazide

N'-(2-furylmethylene)salicylohydrazide

Cat. No.: B8593942
M. Wt: 230.22 g/mol
InChI Key: UFRXXSYMUOQOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-furylmethylene)salicylohydrazide is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(furan-2-ylmethylideneamino)-2-hydroxybenzamide

InChI

InChI=1S/C12H10N2O3/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)

InChI Key

UFRXXSYMUOQOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer was charged with 76.1 g (0.5 mol) of salicylohydrazide and 1 liter of methanol, and 57.6 g (0.6 mol) of furfural was dropwise added thereto in 30 minutes while stirring at room temperature. After heating under reflux for 2 hours, the reaction liquid was cooled down to 20° C. or lower, and crystal was filtered off. The crystal was washed with a small amount of methanol and then dried under reduced pressure, whereby the intended compound (slightly yellow crystal) was obtained. The amount yielded in this reaction was 108.1 g (0.47 mol), and the yield was 93%.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.